3-Methyl-4-(methylamino)phenol hydrochloride
Overview
Description
3-Methyl-4-(methylamino)phenol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl and a molecular weight of 173.64 . It is a solid in physical form . This compound does not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in its structure. Instead, it reacts as a weak organic acid .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(methylamino)phenol hydrochloride is 1S/C8H11NO.ClH/c1-6-5-7(10)3-4-8(6)9-2;/h3-5,9-10H,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Phenols, such as 3-Methyl-4-(methylamino)phenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids. Phenols and cresols are much weaker as acids than common carboxylic acids .Physical And Chemical Properties Analysis
3-Methyl-4-(methylamino)phenol hydrochloride is a solid . It has a molecular weight of 173.64 . The compound does not rapidly react with air or water .Scientific Research Applications
Medicine: Diagnostic Reagents
3-Methyl-4-(methylamino)phenol hydrochloride: is utilized in the medical field as a reagent for diagnostic purposes. Its chemical properties allow it to react with specific enzymes or proteins, which can be indicative of various health conditions when observed under controlled laboratory settings .
Biotechnology: Biomarker Research
In biotechnology, this compound is applied in biomarker research. It can be used to tag or modify biological molecules, which helps in identifying and quantifying specific biomarkers. This is crucial for understanding disease mechanisms and developing targeted therapies .
Environmental Science: Pollution Monitoring
The compound’s reactivity with certain pollutants makes it a valuable tool in environmental science. Researchers use it to detect and measure the presence of toxic substances in water or soil, contributing to pollution monitoring and environmental protection efforts .
Analytical Chemistry: Chromatography
In analytical chemistry, 3-Methyl-4-(methylamino)phenol hydrochloride serves as a component in chromatographic analyses. It can act as a pH indicator or a complexing agent, aiding in the separation and identification of chemical substances .
Materials Science: Sensor Development
The compound’s unique interactions with other materials are harnessed in the development of sensors. These sensors can detect changes in the environment or material properties, which is essential for material analysis and quality control .
Pharmacology: Drug Formulation
Pharmacological research leverages 3-Methyl-4-(methylamino)phenol hydrochloride in drug formulation. Its properties can enhance the delivery and efficacy of drugs, especially in targeted drug delivery systems where precision is key .
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-(methylamino)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-5-7(10)3-4-8(6)9-2;/h3-5,9-10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZSSQXBPUYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(methylamino)phenol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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